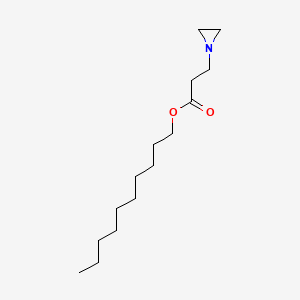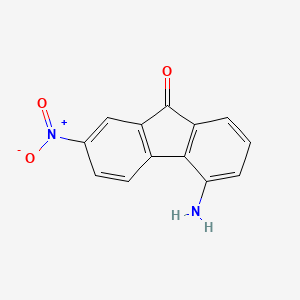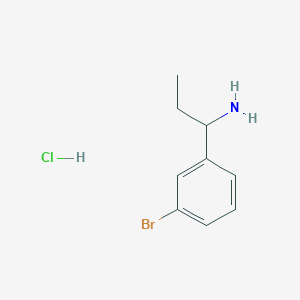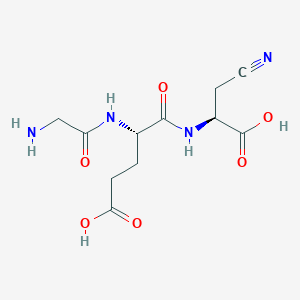
(S)-4-(2-aminoacetamido)-5-((S)-1-carboxy-2-cyanoethylamino)-5-oxopentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-(2-aminoacetamido)-5-((S)-1-carboxy-2-cyanoethylamino)-5-oxopentanoic acid is a complex organic compound with significant potential in various scientific fields. This compound features multiple functional groups, including amide, carboxyl, and cyano groups, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(2-aminoacetamido)-5-((S)-1-carboxy-2-cyanoethylamino)-5-oxopentanoic acid typically involves the amidation of carboxylic acid substrates. This process can be catalyzed or non-catalyzed, depending on the desired yield and reaction conditions. Common reagents include carboxylic acids, amines, and coupling agents such as carbodiimides .
Industrial Production Methods
Industrial production of this compound may involve large-scale amidation processes, utilizing recyclable chiral auxiliaries to ensure high enantiomeric purity. The use of advanced techniques such as continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-4-(2-aminoacetamido)-5-((S)-1-carboxy-2-cyanoethylamino)-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields .
Major Products
The major products formed from these reactions include various amide, amine, and oxo derivatives, which can be further utilized in different applications .
Applications De Recherche Scientifique
(S)-4-(2-aminoacetamido)-5-((S)-1-carboxy-2-cyanoethylamino)-5-oxopentanoic acid has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential as a precursor in drug synthesis, particularly for anticancer and antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of (S)-4-(2-aminoacetamido)-5-((S)-1-carboxy-2-cyanoethylamino)-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites, altering enzyme activity, and influencing cellular processes. These interactions are crucial for its biological and medicinal applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-aminobutyric acid: Shares similar amide and amino functional groups.
(S)-2-aminobutanol: Another amino acid derivative with comparable properties.
N-acetylglucosamine: Contains amide and amino groups, used in similar biological applications.
Uniqueness
(S)-4-(2-aminoacetamido)-5-((S)-1-carboxy-2-cyanoethylamino)-5-oxopentanoic acid is unique due to its combination of functional groups, which allows for diverse chemical reactions and applications. Its specific structure enables it to interact with a wide range of molecular targets, making it a valuable compound in various scientific fields.
Propriétés
Formule moléculaire |
C11H16N4O6 |
|---|---|
Poids moléculaire |
300.27 g/mol |
Nom IUPAC |
(4S)-4-[(2-aminoacetyl)amino]-5-[[(1S)-1-carboxy-2-cyanoethyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C11H16N4O6/c12-4-3-7(11(20)21)15-10(19)6(1-2-9(17)18)14-8(16)5-13/h6-7H,1-3,5,13H2,(H,14,16)(H,15,19)(H,17,18)(H,20,21)/t6-,7-/m0/s1 |
Clé InChI |
HFTOYZJDQMYPJK-BQBZGAKWSA-N |
SMILES isomérique |
C(CC(=O)O)[C@@H](C(=O)N[C@@H](CC#N)C(=O)O)NC(=O)CN |
SMILES canonique |
C(CC(=O)O)C(C(=O)NC(CC#N)C(=O)O)NC(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Methyl-3,9-diazabicyclo[3.3.1]nonan-6-OL](/img/structure/B13819354.png)
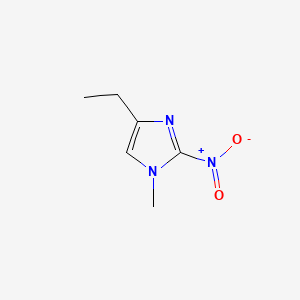
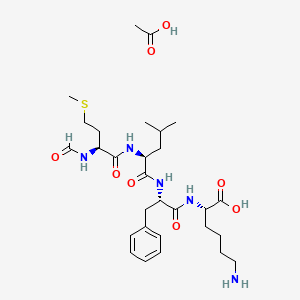
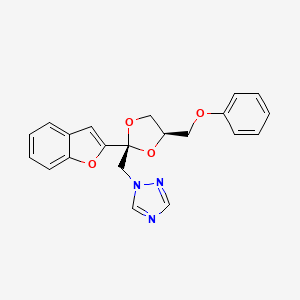
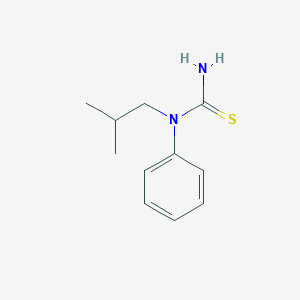
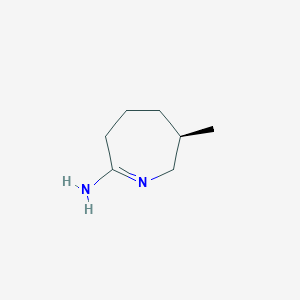
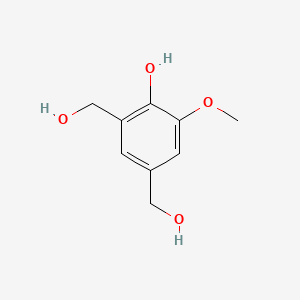

![3-{[2-(Aminomethyl)cyclohexyl]methyl}-1,2,4-oxadiazol-5(4H)-one hydrochloride](/img/structure/B13819412.png)
